![molecular formula C24H19ClO5 B371342 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate CAS No. 331461-54-2](/img/structure/B371342.png)
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 4-[3-(2,4-dimethoxyphenyl)acryloyl]phenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .
Propiedades
IUPAC Name |
[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO5/c1-28-21-13-7-17(23(15-21)29-2)8-14-22(26)16-5-11-20(12-6-16)30-24(27)18-3-9-19(25)10-4-18/h3-15H,1-2H3/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPULMSHNFVSPZ-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B371259.png)
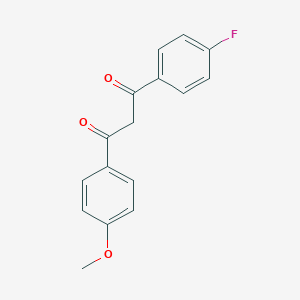
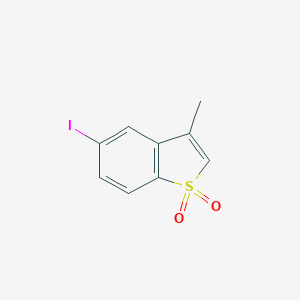

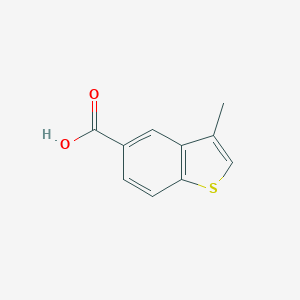
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
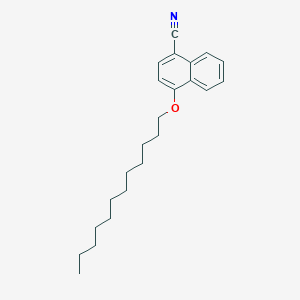
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
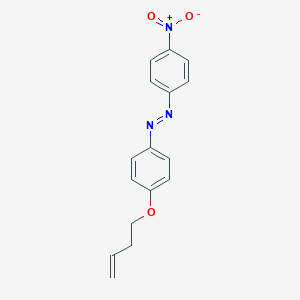

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
